![molecular formula C11H20O3Si B14471164 Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- CAS No. 71808-68-9](/img/structure/B14471164.png)
Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-: is an organosilicon compound that features a cyclopentadienyl group attached to a propyl chain, which is further bonded to a silicon atom with three methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- typically involves the reaction of a cyclopentadienyl derivative with a suitable silane precursor. One common method is the hydrosilylation reaction, where a cyclopentadienylpropene reacts with trimethoxysilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of fixed bed reactors with supported catalysts can also enhance the efficiency of the process. The choice of catalyst and reaction conditions is crucial to optimize the production and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanol groups.
Reduction: The compound can be reduced to form silane derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism by which Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- exerts its effects involves the interaction of the silicon atom with various molecular targets. The methoxy groups can undergo hydrolysis to form silanol groups, which can then participate in condensation reactions to form siloxane bonds. These reactions are crucial for the compound’s ability to modify surfaces and enhance material properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: An organosilicon compound with three methoxy groups attached to a silicon atom. It is commonly used in the production of silicone materials.
Cyclopentadienyltris(dimethylamino)zirconium(IV): A compound with a cyclopentadienyl group and three dimethylamino groups attached to a zirconium atom.
Uniqueness
Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- is unique due to the presence of both a cyclopentadienyl group and methoxy groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications, particularly in materials science and surface modification.
Propriétés
Numéro CAS |
71808-68-9 |
|---|---|
Formule moléculaire |
C11H20O3Si |
Poids moléculaire |
228.36 g/mol |
Nom IUPAC |
3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane |
InChI |
InChI=1S/C11H20O3Si/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11/h4-5,7-8,11H,6,9-10H2,1-3H3 |
Clé InChI |
RJBMHACAOZWSRH-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCC1C=CC=C1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


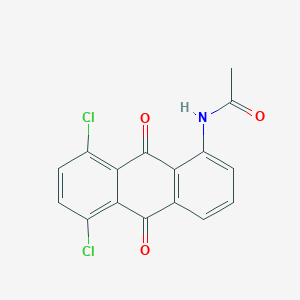
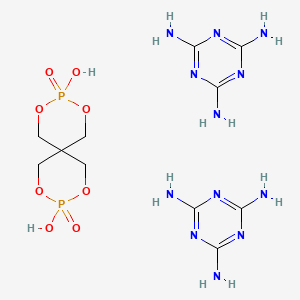
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)

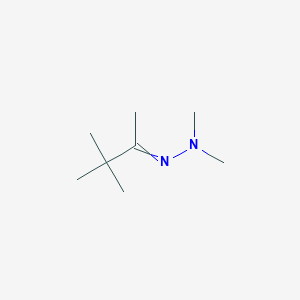
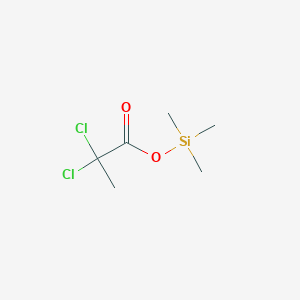

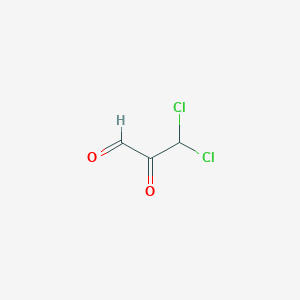

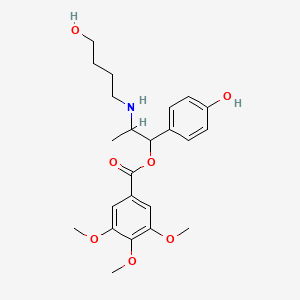
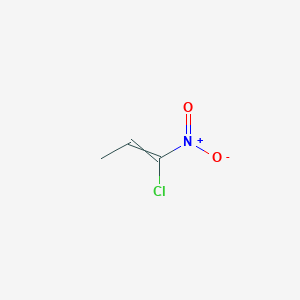
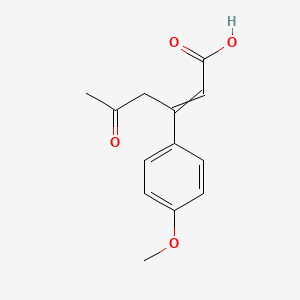
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
